2-(シクロヘキサ-1-エン-1-イル)ピリジン

説明

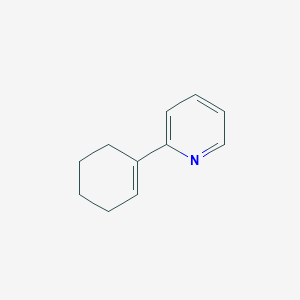

2-(1-Cyclohexen-1-yl)pyridine is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(1-Cyclohexen-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Cyclohexen-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ポリアニリン誘導体の合成

新規ポリアニリン(PANI)誘導体であるポリ[2-(シクロヘキサ-2-エン-1-イル)アニリン]が初めて合成されました . 合成パラメータを変化させることで、HNO3および(NH4)2S2O8を用いた場合に最も高いポリマー収率が得られました .

光学特性

ポリ[2-(シクロヘキサ-2-エン-1-イル)アニリン]の合成条件の違いは、光学特性の変化をもたらしました . たとえば、HClO4媒体中および(NH4)2S2O8の存在下で得られたPANI誘導体は、最も高い発光量子収率(0.05)を示しました .

熱分解分析

ポリ[2-(シクロヘキサ-2-エン-1-イル)アニリン]の熱重量分析を用いて、ポリマーの熱分解の主な3段階が特定されました . 熱重量曲線の処理により、さまざまな加熱速度におけるポリマーの熱分解の速度論的および熱力学的パラメータを計算することができました .

センサー材料

ポリ[2-(シクロヘキサ-2-エン-1-イル)アニリン]を抵抗センサの感応材料として使用すると、周囲の湿度(%RH)およびアンモニア濃度の変化に対する電気伝導率の高い応答が得られました .

結晶構造解析

単結晶X線回折分析により、単離された有機化合物2の結晶構造が確認されました . 結晶内の分子幾何学および分子間相互作用に関する実験結果は、DFT計算およびヒルシュフェルド表面分析と一致しています .

有機合成

この化合物は、他の有機化合物の合成に使用されます。 たとえば、TLC分析で監視される、2-(トリエチルシリル)シクロヘキサ-1-エン-1-イル トリフルオロメタンスルホネート(4)を消費する反応に使用されます

生物活性

2-(1-Cyclohexen-1-yl)pyridine is a compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, discussing its antimicrobial, anticancer, and pharmacological properties, as well as providing insights from case studies and research findings.

Chemical Structure and Properties

2-(1-Cyclohexen-1-yl)pyridine features a pyridine ring substituted with a cyclohexene moiety. This structure allows for diverse chemical reactivity, particularly in nucleophilic addition reactions, which can be exploited in synthetic chemistry and biological applications. The presence of the pyridine nitrogen enhances its interaction with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that 2-(1-Cyclohexen-1-yl)pyridine exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating potential as an antimicrobial agent. Studies have shown that derivatives of this compound can inhibit the growth of pathogens, with varying degrees of efficacy depending on the specific structure and substituents present.

Table 1: Antimicrobial Activity of 2-(1-Cyclohexen-1-yl)pyridine Derivatives

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 32 µg/mL |

| Derivative B | Escherichia coli | 16 µg/mL |

| Derivative C | Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. Notably, some derivatives have exhibited IC50 values comparable to established chemotherapeutic agents such as doxorubicin.

Case Study: Anticancer Activity

In a study evaluating the effects of 2-(1-Cyclohexen-1-yl)pyridine on human breast cancer cells (MCF-7), researchers found that specific derivatives led to significant cell death at concentrations as low as 10 µM. The mechanisms involved apoptosis induction and cell cycle arrest at the G2/M phase.

Pharmacological Applications

2-(1-Cyclohexen-1-yl)pyridine serves as a precursor in the synthesis of various bioactive molecules. Its derivatives are being explored for their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for understanding the therapeutic potential and safety profiles of new drug candidates.

Table 2: Pharmacokinetic Profiles of Selected Derivatives

| Compound Derivative | Absorption (h) | Distribution Volume (L/kg) | Half-Life (h) |

|---|---|---|---|

| Derivative D | 2 | 0.5 | 4 |

| Derivative E | 3 | 0.8 | 6 |

The biological activity of 2-(1-Cyclohexen-1-yl)pyridine is attributed to its ability to interact with various biological targets:

- Enzyme Modulation : The pyridine moiety mimics nicotinamide adenine dinucleotide (NAD+), facilitating interactions with enzymes involved in metabolic pathways.

- Receptor Binding : The compound has shown binding affinity to several receptors, influencing signaling pathways related to cell growth and apoptosis.

特性

IUPAC Name |

2-(cyclohexen-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h4-6,8-9H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSSVEWIIHKOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161767 | |

| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14159-55-8 | |

| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-cyclohexen-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Pyridyl)cyclohexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73UL5QV49S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。